molecular formula C8H10N2O2 B1602071 2-Ethyl-4-nitroaniline CAS No. 6853-29-8

2-Ethyl-4-nitroaniline

Cat. No. B1602071
CAS RN: 6853-29-8
M. Wt: 166.18 g/mol
InChI Key: DCOPKZQDPBRDJY-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitroaniline (ENA) is an organic compound that belongs to the class of nitroanilines. It is widely used in the chemical industry as a precursor for the synthesis of various dyes and pigments, including azo dyes, disperse dyes, and acid dyes. ENA is also used in the production of rubber chemicals, pharmaceuticals, and agrochemicals. In recent years, ENA has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Solubility and Solution Thermodynamics

  • Solubility in Mixed Solvents : 2-Ethyl-4-nitroaniline's solubility in binary mixed solvents such as ethyl acetate and alcohols (methanol, ethanol, n-propanol, isopropanol) increases with temperature and the mass fraction of ethyl acetate. This solubility behavior is essential for its purification and further theoretical studies (Li et al., 2017).

Phase Diagrams and Physical Properties

  • Phase Diagrams for Energetic Materials’ Stabilizers : Investigations of phase diagrams for binary mixtures involving N-ethyl-4-nitroaniline reveal simple eutectic behaviors. This understanding is critical for material stability in various industrial applications (Trache et al., 2013).

Spectrophotometric Applications

  • Determination of Ethinylestradiol : Nitroanilines like this compound have been used as spectrophotometric reagents for determining ethinylestradiol in pharmaceutical formulations. The specificity and sensitivity of this method are significant for pharmaceutical analysis (Teixeira et al., 2011).

Analytical Chemistry

  • Detection in Wastewaters : Methods combining high-performance liquid chromatography and solid-phase extraction have been developed for determining nitroaniline isomers in wastewater samples. This is crucial for environmental monitoring and pollution control (Tong et al., 2010).

Environmental Applications

  • Degradation in Wastewater Treatment : Research on the degradation of nitroaniline compounds in wastewater using technologies like membrane-aerated biofilm reactors shows promising results. These methods are essential for treating toxic wastewater in an environmentally friendly manner (Mei et al., 2020).

Catalysis

  • Reduction of Nitroanilines : Studies on the reduction of nitroanilines, including this compound, using various catalysts like copper ferrite nanoparticles, are significant for chemical synthesis and environmental remediation (Naghash-Hamed et al., 2022).

properties

IUPAC Name

2-ethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPKZQDPBRDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564392
Record name 2-Ethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6853-29-8
Record name 2-Ethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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